molecular formula C19H18N4O4S B13373358 3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373358
M. Wt: 398.4 g/mol
InChI Key: WMFCBNXAIJSVDY-UHFFFAOYSA-N
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Description

3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the reaction of 4-methoxyphenol with formaldehyde to form bis(4-methoxyphenoxy)methane, which is then reacted with triazole and thiadiazole derivatives in the presence of a catalyst such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as urease, which is crucial for the survival of certain microorganisms . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxyphenoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

3,6-bis[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O4S/c1-24-13-3-7-15(8-4-13)26-11-17-20-21-19-23(17)22-18(28-19)12-27-16-9-5-14(25-2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

WMFCBNXAIJSVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC

Origin of Product

United States

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